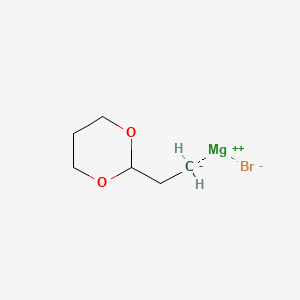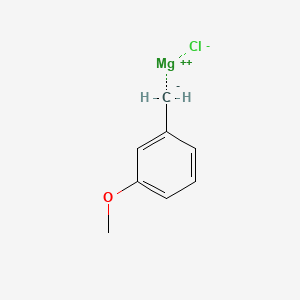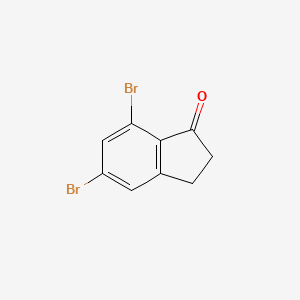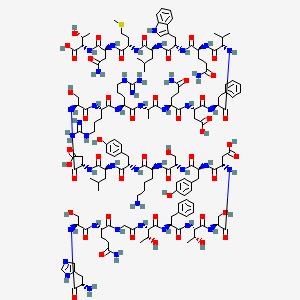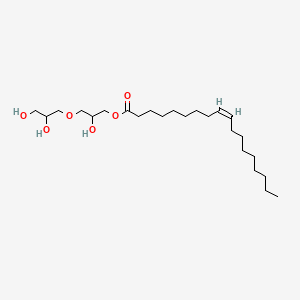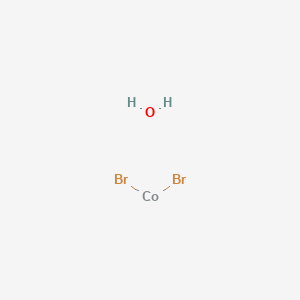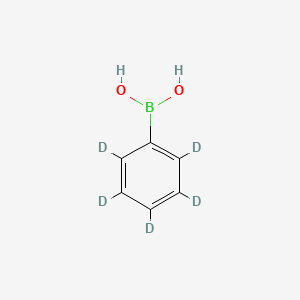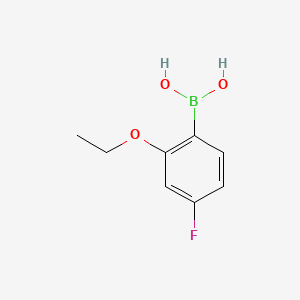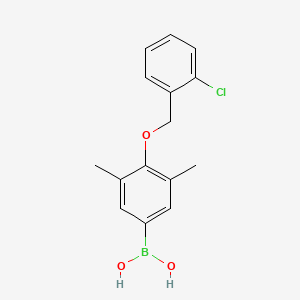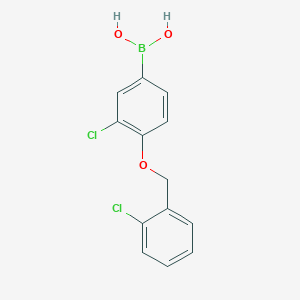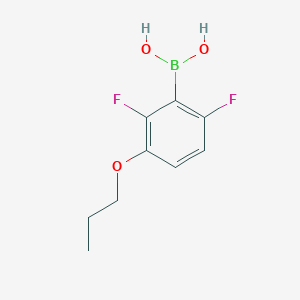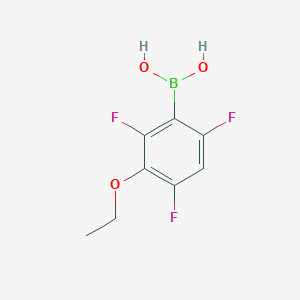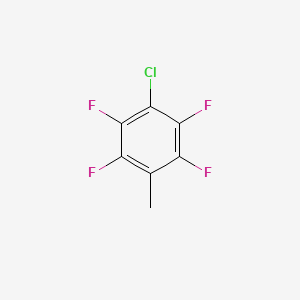
4-Chloro-2,3,5,6-tetrafluorotoluene
Übersicht
Beschreibung
“4-Chloro-2,3,5,6-tetrafluorotoluene” is a chemical compound used in scientific research. It has a molecular formula of C7H3ClF4 and a molecular weight of 198.55 .
Synthesis Analysis
The synthesis of “4-Chloro-2,3,5,6-tetrafluorotoluene” involves reaction conditions with hydrogen chloride, zinc in water, and N,N-dimethyl-formamide at 55 degrees Celsius for 8 hours .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2,3,5,6-tetrafluorotoluene” consists of a benzene ring with four fluorine atoms and one chlorine atom attached to it .
Chemical Reactions Analysis
“4-Chloro-2,3,5,6-tetrafluorotoluene” can undergo direct arylation with a wide range of aryl halides in high yield . Inverse reactivity is observed compared to the common electrophilic aromatic substitution pathway since electron-deficient, C-H acidic arenes react preferentially .
Physical And Chemical Properties Analysis
“4-Chloro-2,3,5,6-tetrafluorotoluene” has a molecular weight of 198.55 . More detailed physical and chemical properties are not available in the current resources.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Trifluoromethylpyridines
- Summary of Application: Trifluoromethylpyridines (TFMP) and its derivatives, synthesized using 4-Chloro-2,3,5,6-tetrafluorotoluene, are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application: Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be used .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Direct Arylation Reaction
- Summary of Application: 4-Chloro-2,3,5,6-tetrafluorotoluene is used in the direct arylation reaction with various arylhalides .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
3. Synthesis of Schiff Base Metal Complexes
- Summary of Application: A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), was synthesized in a methanolic medium .
- Methods of Application: The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
- Results or Outcomes: The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
4. Spectroscopic Analysis
- Summary of Application: 4-Chloro-2,3,5,6-tetrafluorotoluene is used in spectroscopic analysis. Its spectra, including 6 NMR and 4 FTIR, are analyzed for various research purposes .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
5. Direct Arylation of Perfluorobenzenes
- Summary of Application: 4-Chloro-2,3,5,6-tetrafluorotoluene is used in the direct arylation of perfluorobenzenes. This reaction has inverse reactivity compared to the common electrophilic aromatic substitution pathway since electron-deficient, C-H acidic arenes react preferentially .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
6. Spectroscopic Analysis
- Summary of Application: 4-Chloro-2,3,5,6-tetrafluorotoluene is used in spectroscopic analysis. Its spectra, including 6 NMR and 4 FTIR, are analyzed for various research purposes .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Safety And Hazards
When handling “4-Chloro-2,3,5,6-tetrafluorotoluene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, prevent further spillage or leakage if it is safe to do so .
Eigenschaften
IUPAC Name |
1-chloro-2,3,5,6-tetrafluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c1-2-4(9)6(11)3(8)7(12)5(2)10/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVAKFLYJORONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579187 | |
| Record name | 1-Chloro-2,3,5,6-tetrafluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3,5,6-tetrafluorotoluene | |
CAS RN |
60903-82-4 | |
| Record name | 1-Chloro-2,3,5,6-tetrafluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



